molecular formula C22H26N2O4 B267029 2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Número de catálogo B267029
Peso molecular: 382.5 g/mol
Clave InChI: HPHPEILQOSPVOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as ITF2357, is a synthetic compound that belongs to the class of benzamides. It is a potent anti-inflammatory agent that has been studied extensively for its potential therapeutic applications in various diseases.

Mecanismo De Acción

ITF2357 exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and the activation of nuclear factor-κB. It does this by inhibiting the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting histone deacetylase, ITF2357 alters the expression of genes involved in inflammation, leading to a reduction in the production of pro-inflammatory cytokines and the activation of nuclear factor-κB.
Biochemical and Physiological Effects:
ITF2357 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have anti-tumor properties, inhibiting the growth of various cancer cell lines. It has also been shown to have neuroprotective properties, protecting neurons from damage caused by ischemia and oxidative stress. ITF2357 has been shown to have a good safety profile, with no significant toxicity observed in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of ITF2357 is its potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases. It has also been shown to have a good safety profile, which is important for the development of new therapeutics. However, one limitation of ITF2357 is its low solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating ITF2357 in a suitable vehicle or by using alternative administration routes.

Direcciones Futuras

There are several future directions for the development of ITF2357. One direction is the development of more soluble analogs of ITF2357, which would improve its bioavailability and make it easier to administer in vivo. Another direction is the investigation of the potential therapeutic applications of ITF2357 in various diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, the mechanism of action of ITF2357 could be further elucidated, which would provide insight into the regulation of inflammation and the development of new anti-inflammatory therapeutics.

Métodos De Síntesis

The synthesis of ITF2357 involves several steps. The starting material is 3-isopropoxybenzoic acid, which is converted into the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with N-(tetrahydro-2-furanylmethyl)aniline to give the corresponding amide. The amide is then converted into ITF2357 by reacting it with 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide in dichloromethane.

Aplicaciones Científicas De Investigación

ITF2357 has been extensively studied for its anti-inflammatory properties and potential therapeutic applications in various diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammation. These properties make ITF2357 a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis.

Propiedades

Nombre del producto

2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Fórmula molecular

C22H26N2O4

Peso molecular

382.5 g/mol

Nombre IUPAC

N-(oxolan-2-ylmethyl)-2-[(3-propan-2-yloxybenzoyl)amino]benzamide

InChI

InChI=1S/C22H26N2O4/c1-15(2)28-17-8-5-7-16(13-17)21(25)24-20-11-4-3-10-19(20)22(26)23-14-18-9-6-12-27-18/h3-5,7-8,10-11,13,15,18H,6,9,12,14H2,1-2H3,(H,23,26)(H,24,25)

Clave InChI

HPHPEILQOSPVOB-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3

SMILES canónico

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.